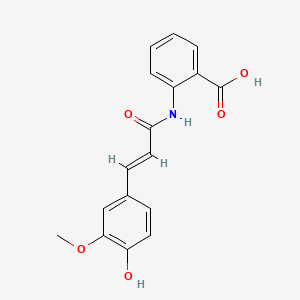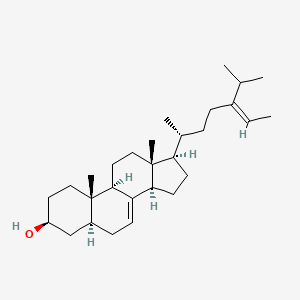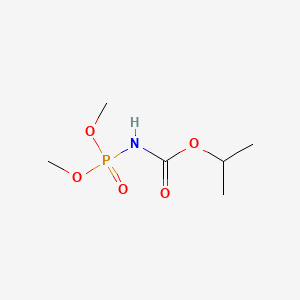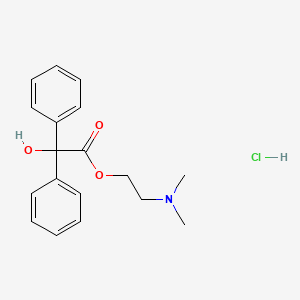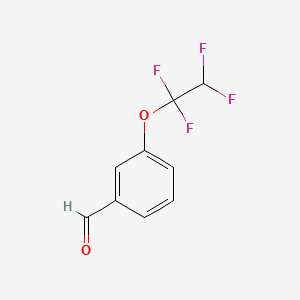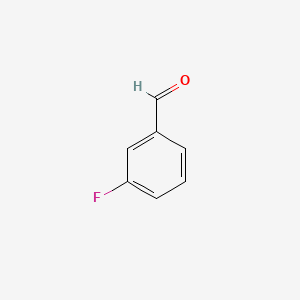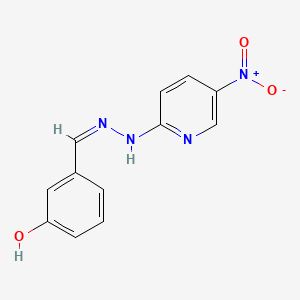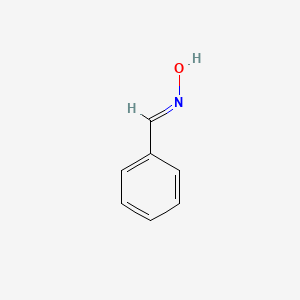
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Treatment of Fragile X Syndrome
AZD-7325 has been investigated as a potential treatment for Fragile X Syndrome (FXS) , which is a genetic condition causing intellectual disability and behavioral challenges . The compound acts as a modulator of the GABA_A receptors, which are known to be disrupted in FXS. Clinical trials have explored the safety, tolerability, and efficacy of AZD-7325 in adults with FXS, aiming to improve neurological symptoms by enhancing GABAergic neurotransmission .
Modulation of GABA Receptors in Anxiety Disorders
The compound has been studied for its effects on Generalized Anxiety Disorder (GAD) . AZD-7325 targets GABA_A receptors, which play a crucial role in the regulation of anxiety. By modulating these receptors, the compound could potentially offer a new approach to treating anxiety disorders with fewer side effects compared to traditional benzodiazepines .
Neuropharmacological Research
In neuropharmacology, AZD-7325 serves as a tool to understand the role of GABA_A receptors in various neurological processes. It has been used in studies to investigate the brain’s excitatory/inhibitory balance , which is fundamental to understanding conditions like Autism Spectrum Disorder (ASD) and epilepsy .
Pharmacodynamics and Biomarker Studies
AZD-7325 has been utilized in pharmacodynamic studies to assess its impact on cutaneous sensation and other sensory processing mechanisms in healthy volunteers. These studies help in identifying potential biomarkers that could be used in future clinical trials for various neurological conditions .
Epilepsy and Seizure Disorders
Research has indicated that AZD-7325 could have applications in treating epilepsy and absence seizures . By modulating GABA_A receptors, the compound may help in stabilizing neuronal activity and preventing seizure episodes. This represents a promising area of research for developing new antiepileptic drugs .
Investigational Drug Development
As an investigational drug, AZD-7325 is part of AstraZeneca’s open innovation program. It provides a platform for researchers to test and develop new therapeutic strategies for various disorders associated with GABAergic dysfunction. This includes exploring novel treatment avenues and understanding the pharmacological profile of the compound .
Safety and Hazards
Mécanisme D'action
Target of Action
AZD-7325, also known as 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide, is a high affinity, selective modulator of the GABAA receptor system . Its primary targets are the GABAA receptor subunit alpha-2 (GABRA2) and GABAA receptor subunit alpha-3 (GABRA3) . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
AZD-7325 acts as a positive allosteric modulator (PAM) of GABAAα2 and Aα3 receptors . It binds to these receptors with high affinity (Ki=0.3 and 1.3 nM, respectively) . It has less antagonistic efficacy at the aα1 and aα5 receptor subtypes .
Biochemical Pathways
The biochemical pathways affected by AZD-7325 are primarily related to the modulation of GABAergic neurotransmission. By enhancing the activity of GABAA receptors, AZD-7325 can increase inhibitory neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
It is known that azd-7325 is a moderate inducer ofCYP1A2 and a potent inducer of CYP3A4 in vitro . These enzymes are involved in drug metabolism and could potentially influence the bioavailability of AZD-7325.
Result of Action
The molecular and cellular effects of AZD-7325’s action primarily involve the enhancement of GABAergic neurotransmission. This can result in various effects depending on the specific neural circuits involved. For example, in the Fmr1-/- mouse model of fragile X syndrome, AZD-7325 was found to decrease audiogenic seizure severity .
Action Environment
Factors such as the presence of other drugs (which could interact with azd-7325 or compete for the same metabolic enzymes), the individual’s genetic makeup (which could influence the expression and function of gabaa receptors and metabolic enzymes), and various physiological and pathological conditions could potentially influence the action of azd-7325 .
Propriétés
IUPAC Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDURMHFWXCKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |
CAS RN |
942437-37-8 | |
| Record name | AZD-7325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7325 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-7325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: AZD7325 is a selective positive allosteric modulator (PAM) of GABAA receptors, specifically targeting those containing α2 and α3 subunits. [, , , ] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. [] This ultimately reduces neuronal excitability, contributing to its potential anxiolytic and anticonvulsant effects. [, , , ]
A: While detailed SAR studies are not publicly available, research indicates that modifications to the core structure of AZD7325 can significantly impact its activity, potency, and subtype selectivity for GABAA receptors. [] For example, subtle changes could shift its preference from α2/α3 to other subtypes like α1 or α5, potentially altering its pharmacological profile. [, ]
A: Research on AZD7325 metabolism revealed the presence of late-occurring and long-circulating metabolites, such as M9, M10, and M42, which were not prominent after a single dose but became significant after repeated administration. [, ] This highlights the importance of steady-state metabolite analysis for safety assessments and demonstrates the potential for utilizing these metabolites to monitor patient compliance. []
A: AZD7325 exhibits minimal sedative effects compared to non-selective benzodiazepines, likely due to its reduced impact on α1 subunit-containing GABAA receptors. [, ] This selectivity for α2/α3 subtypes is promising for developing anxiolytic and anticonvulsant therapies with potentially fewer side effects like drowsiness and motor impairment. [, , ]
ANone: AZD7325's efficacy has been investigated in various preclinical models, including:
- Mouse models of Dravet syndrome: Demonstrated protection against hyperthermia-induced seizures and highlighted the influence of α2 subunit expression on seizure susceptibility. [, , ]
- Genetic Absence Epilepsy Rats from Strasbourg (GAERS): Showed suppression of spontaneous cortical spike-wave discharges, supporting potential anti-absence seizure activity. []
ANone: While specific details are limited in the provided research, computational chemistry techniques like molecular modeling and QSAR studies likely play a crucial role in:
- Understanding the binding interactions of AZD7325 with different GABAA receptor subtypes. [, ]
- Predicting the properties of potential analogs and guiding the design of new molecules with improved potency or selectivity. []
A: AZD7325 has been evaluated in clinical trials involving healthy volunteers. [, , ] These studies revealed:
- Moderate induction of CYP3A4 enzyme activity: This suggests a potential for drug-drug interactions with other medications metabolized by this enzyme. [, ]
- Weak or no induction of CYP1A2: This indicates a lower risk of interactions with drugs primarily metabolized by CYP1A2. []
- Population pharmacokinetic (PPK) modeling has been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans. []
A: The moderate CYP3A4 induction observed in clinical trials suggests that careful monitoring and potential dose adjustments may be necessary when AZD7325 is co-administered with medications metabolized by this enzyme. [, ] This highlights the importance of understanding drug-drug interactions to ensure therapeutic efficacy and minimize adverse effects.
ANone: Various analytical techniques have been used to characterize and quantify AZD7325 and its metabolites, including:
- Liquid chromatography-mass spectrometry (LC-MS/MS): Used to determine plasma concentrations of AZD7325 and its metabolites in preclinical and clinical studies. [, ]
- Radiolabeling with carbon-14 (C-14): Employed to track the absorption, distribution, metabolism, and excretion of AZD7325, providing valuable insights into its pharmacokinetic profile. [, ]
ANone: Future research on AZD7325 could focus on:
- Further elucidating its SAR: This would involve synthesizing and evaluating novel analogs to optimize potency, selectivity, and pharmacokinetic properties. []
- Developing targeted drug delivery systems: This could enhance its efficacy and minimize potential side effects. []
- Identifying biomarkers: This could help predict treatment response and monitor for potential adverse effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

